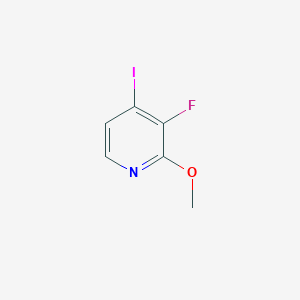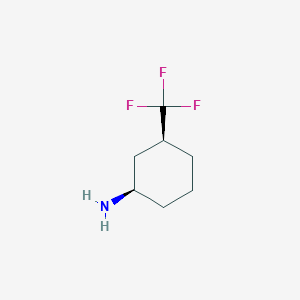![molecular formula C9H8N2 B8056475 5-ethenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8056475.png)
5-ethenyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethenyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C9H8N2 . It is a type of substituted pyridine, which is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines like 5-ethenyl-1H-pyrrolo[2,3-b]pyridine can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-ethenyl-1H-pyrrolo[2,3-b]pyridine is characterized by a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The chemical reactions involving 5-ethenyl-1H-pyrrolo[2,3-b]pyridine are characterized by the introduction of various bio-relevant functional groups to the pyridine . This is achieved through a ring cleavage methodology reaction .Mechanism of Action
While specific information on the mechanism of action of 5-ethenyl-1H-pyrrolo[2,3-b]pyridine is not available, similar compounds have been found to inhibit certain enzymes. For instance, some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit human neutrophil elastase (HNE), a potent serine protease .
Future Directions
The future directions in the research and application of 5-ethenyl-1H-pyrrolo[2,3-b]pyridine and similar compounds could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
5-ethenyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h2-6H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEONFIHNLFSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C2C(=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethenyl-1H-pyrrolo[2,3-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B8056392.png)
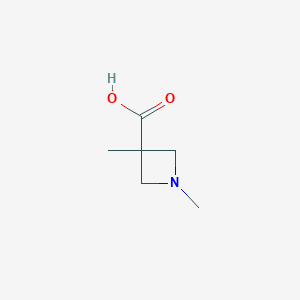

![3-Tert-butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol](/img/structure/B8056404.png)
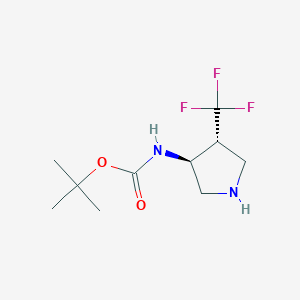

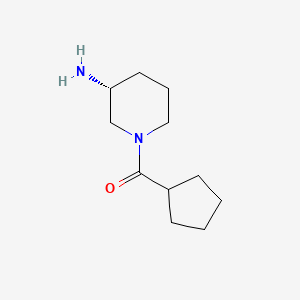
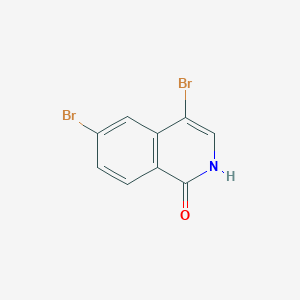

![(6-Fluorobenzo[D]isoxazol-3-YL)methanol](/img/structure/B8056468.png)
![6-Bromothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B8056478.png)

